molecular formula C6H12Cl3N3 B039972 Benzene-1,3,5-triamine trihydrochloride CAS No. 638-09-5

Benzene-1,3,5-triamine trihydrochloride

Cat. No. B039972
CAS RN: 638-09-5
M. Wt: 232.5 g/mol
InChI Key: GSPBVFMIOSWQJB-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triamine trihydrochloride, also known as 1,3,5-benzenetriamine trihydrochloride, is a chemical compound with the CAS number 638-09-5 . It has a molecular weight of 232.54 . The compound is colorless or white to yellow or pale-gray to gray solid .


Synthesis Analysis

The synthesis of related compounds involves multistep processes utilizing basic aromatic compounds like hydroquinone, chloronitrobenzene, and trichlorobenzene as starting materials. For instance, the synthesis of a triamine monomer similar to benzene-1,3,5-triamine trihydrochloride involves a three-step process culminating in hyperbranched polyimides when reacted with dianhydrides.


Molecular Structure Analysis

The molecular structure of benzene-1,3,5-triamine trihydrochloride exhibits significant interest due to its potential in forming structured networks through hydrogen bonding or metal coordination . Studies on polymorphism in similar trisubstituted benzene derivatives reveal discrete network architectures mediated by weak intermolecular interactions.


Chemical Reactions Analysis

Benzene-1,3,5-triamine trihydrochloride and its derivatives undergo various chemical reactions, facilitating the synthesis of complex molecular architectures. The compound’s ability to form hyperbranched polymers through reactions with dianhydrides showcases its reactivity and the potential for creating materials with desirable thermal and solubility properties.


Physical And Chemical Properties Analysis

Benzene-1,3,5-triamine trihydrochloride is soluble in water, acetone, and alcohol . The physical form of the compound is a colorless or white to yellow or pale-gray to gray solid .

Scientific Research Applications

Ion-Exchange Resin Intermediate

Benzene-1,3,5-triamine trihydrochloride serves as an intermediate in the synthesis of ion-exchange resins. These resins are crucial in water purification processes, where they help in the exchange of ions to remove contaminants and soften water .

Wetting and Frothing Agents

This compound is utilized in the production of wetting and frothing agents. These agents are essential in various industries, including textile and mining, where they facilitate processes like ore flotation and fiber saturation .

Photographic Developers

In the field of photography, Benzene-1,3,5-triamine trihydrochloride is used to develop photographic films. It acts as a reducing agent, helping to bring out the latent image captured on the film’s surface .

Organic Synthesis

The compound finds application in organic synthesis, where it is used as a reagent, intermediate, or catalyst. For instance, it can catalyze the synthesis of catechol, a chemical used in pharmaceuticals and as a precursor to pesticides .

Dye, Fluorescent Dye, and Pigment Production

Benzene-1,3,5-triamine trihydrochloride is involved in the production of dyes, fluorescent dyes, and pigments. These are widely used in the textile industry, as well as in the creation of inks and coatings .

Covalent Organic Frameworks (COFs)

As a multi-amine linker, this compound is used to synthesize covalent organic frameworks. COFs are porous crystalline materials with potential applications in gas storage, separation, and catalysis .

Supramolecular Chemistry

The trihydrochloride variant of 1,3,5-triaminobenzene is a key component in supramolecular chemistry. It helps in the self-assembly of molecules, which is fundamental in the development of nanotechnology and biomedical applications .

Safety and Handling

It’s important to note that while handling Benzene-1,3,5-triamine trihydrochloride, safety precautions must be taken due to its potential hazards. It should be stored under an inert gas and handled with care to avoid ingestion, skin contact, or inhalation .

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Benzene-1,3,5-triamine trihydrochloride and its derivatives have been increasingly important in a wide range of scientific disciplines . Their simple structure and wide accessibility in combination with a detailed understanding of their supramolecular self-assembly behavior allow full utilization of this versatile, supramolecular building block in applications ranging from nanotechnology to polymer processing and biomedical applications .

properties

IUPAC Name

benzene-1,3,5-triamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h1-3H,7-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPBVFMIOSWQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598648
Record name Benzene-1,3,5-triamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3,5-triamine trihydrochloride

CAS RN

638-09-5
Record name 1,3,5-Triaminobenzene trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,3,5-triamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triaminobenzene trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4SMV9CDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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